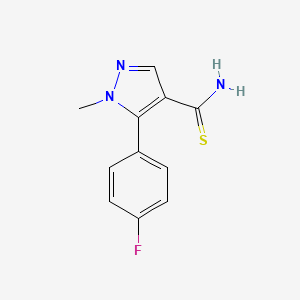![molecular formula C13H12N2O4S B8434701 2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B8434701.png)
2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of the thiazole ring, along with the benzyloxycarbonyl group, imparts unique chemical properties that make it a valuable intermediate in various synthetic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid typically involves the reaction of 2-aminothiazole with benzyloxycarbonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: 2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles.
科学研究应用
2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The benzyloxycarbonyl group can enhance the compound’s binding affinity and selectivity towards its targets.
相似化合物的比较
2-Aminothiazole: A precursor in the synthesis of 2-(2-{[(benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)acetic acid, known for its antimicrobial properties.
Thiazole-4-acetic acid: Shares a similar thiazole ring structure but lacks the benzyloxycarbonyl group.
Benzyloxycarbonyl derivatives: Compounds with similar protective groups used in peptide synthesis.
Uniqueness: this compound is unique due to the presence of both the thiazole ring and the benzyloxycarbonyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules.
属性
分子式 |
C13H12N2O4S |
|---|---|
分子量 |
292.31 g/mol |
IUPAC 名称 |
2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C13H12N2O4S/c16-11(17)6-10-8-20-12(14-10)15-13(18)19-7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,16,17)(H,14,15,18) |
InChI 键 |
ZDSAIFQSCOXYAD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=CS2)CC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(4-Nitrophenyl)-1,3-dioxolo[4,5-g]-isochroman](/img/structure/B8434622.png)
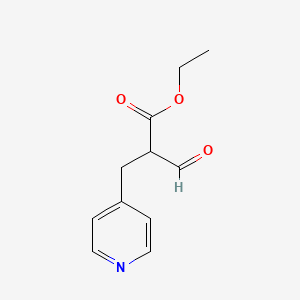

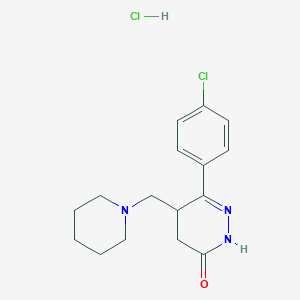
![4-(2-[1,2,3]Triazol-1-yl-ethoxymethyl)-phenylamine](/img/structure/B8434670.png)
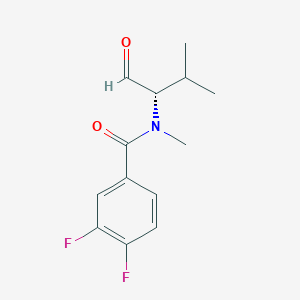
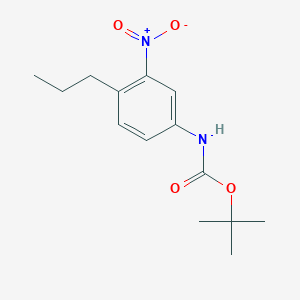
![N-[(7S)-6,7-Dihydro-5-[(4-methoxyphenyl)methyl]-6-oxo-5H-dibenz[b,d]azepin-7-yl]-carbamicAcid(1R,2S,5R)-5-Methyl-2-(1-methylethyl)cyclohexylEster](/img/structure/B8434684.png)
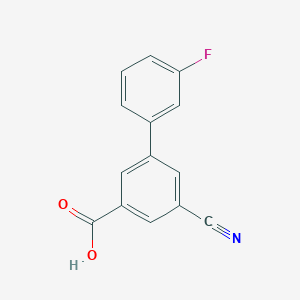
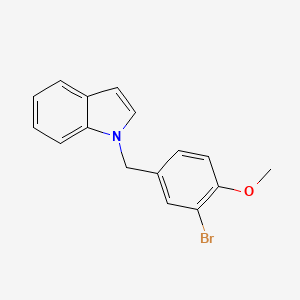
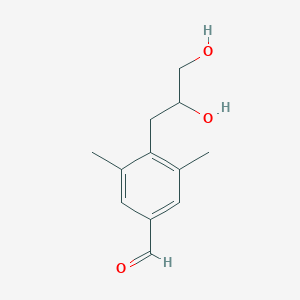
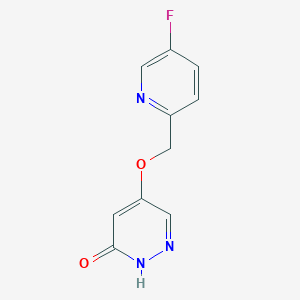
![2-(2-Hydroxy-acetyl)-hexahydro-cyclopenta[c]pyrrol-5-one](/img/structure/B8434728.png)
